molecular formula C9H5BrN2O2 B11865206 8-Bromo-3-nitroquinoline

8-Bromo-3-nitroquinoline

Cat. No.: B11865206
M. Wt: 253.05 g/mol
InChI Key: VQMJVMOPWMRTAY-UHFFFAOYSA-N
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Description

8-Bromo-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 8th position and a nitro group at the 3rd position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-nitroquinoline typically involves the bromination of 8-nitroquinoline. One common method is the Skraup reaction, which uses 4-bromo-2-nitroaniline and glycerol to produce 6-bromo-8-nitroquinoline . The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-nitroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Reduction: 8-Bromo-3-aminoquinoline.

    Oxidation: Various quinoline derivatives depending on the oxidizing agent used.

Scientific Research Applications

8-Bromo-3-nitroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-3-nitroquinoline varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can facilitate binding to specific targets .

Comparison with Similar Compounds

    8-Nitroquinoline: Lacks the bromine atom but shares similar reactivity due to the nitro group.

    8-Bromoquinoline: Lacks the nitro group but has similar substitution reactions due to the bromine atom.

    3-Nitroquinoline: Lacks the bromine atom but has similar reduction and oxidation reactions due to the nitro group.

Uniqueness: The combination of these functional groups allows for a broader range of chemical modifications and interactions compared to its analogs .

Properties

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

IUPAC Name

8-bromo-3-nitroquinoline

InChI

InChI=1S/C9H5BrN2O2/c10-8-3-1-2-6-4-7(12(13)14)5-11-9(6)8/h1-5H

InChI Key

VQMJVMOPWMRTAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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